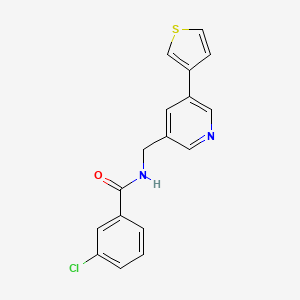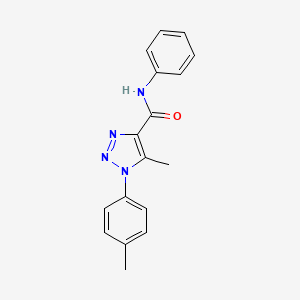
3-chloro-N-((5-(thiophène-3-yl)pyridin-3-yl)méthyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a 3-chloro group and a 5-(thiophen-3-yl)pyridin-3-yl)methyl moiety
Applications De Recherche Scientifique
3-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Material Science: The compound’s unique structure makes it suitable for use in organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
Biochemical Pathways
While direct evidence is lacking, we can draw parallels from related indole derivatives. Indole compounds often participate in diverse biochemical pathways, including:
Antiviral Activity: Some indole derivatives exhibit antiviral properties . For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus. Further exploration is needed to determine if our compound shares similar antiviral effects.
Anti-Inflammatory and Analgesic Activities: Other indole derivatives have shown anti-inflammatory and analgesic effects . These properties could be relevant to our compound, although direct evidence is lacking.
Action Environment
Environmental factors play a significant role in drug efficacy and stability. Factors such as pH, temperature, and co-administered substances can impact the compound’s action. Investigating these environmental influences is essential for optimizing its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine-Thiophene Intermediate: This step involves the coupling of a thiophene derivative with a pyridine derivative under conditions such as Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents.
Chlorination of Benzamide: The benzamide core is chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the 3-chloro substituent.
Final Coupling Reaction: The pyridine-thiophene intermediate is then coupled with the chlorinated benzamide using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene and pyridine rings can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the thiophene and pyridine rings.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-N-(pyridin-3-ylmethyl)benzamide: Lacks the thiophene moiety, which may affect its chemical properties and applications.
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide: Lacks the chloro substituent, which can influence its reactivity and biological activity.
Uniqueness
The presence of both the 3-chloro and 5-(thiophen-3-yl)pyridin-3-yl)methyl groups in 3-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
3-chloro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-16-3-1-2-13(7-16)17(21)20-9-12-6-15(10-19-8-12)14-4-5-22-11-14/h1-8,10-11H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYCCFNOXCRYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Chloro-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2449157.png)
![2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid](/img/structure/B2449159.png)

![2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2449163.png)
![2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2449164.png)
![2-[(HYDRAZINECARBONYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-4-METHYL-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B2449166.png)
![tert-Butyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2449167.png)



![1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2449172.png)

![N-[bis(ethylsulfanyl)methyl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B2449175.png)

